molecular formula C15H14N4O3 B2471413 N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013808-87-1

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2471413
CAS No.: 1013808-87-1
M. Wt: 298.302
InChI Key: MMJTZMKAWCFSDF-UHFFFAOYSA-N
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Description

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic chemical compound designed for research applications. Pyrazole-carboxamide derivatives are a significant class of bioactive molecules explored extensively in agricultural and pharmaceutical chemistry . In agricultural research, structurally related pyrazole-carboxamides have demonstrated potent antifungal activity by inhibiting fungal respiration, specifically targeting succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV) in the mitochondrial electron transport chain . This mechanism can disrupt energy production in fungal cells, leading to inhibited growth. In the context of human health research, certain pyrazole-carboxamide scaffolds have shown potential as inhibitors of enzymes like carbonic anhydrase (CA), which is a target in conditions such as glaucoma, epilepsy, and altitude sickness . The molecular structure of this compound, which incorporates both a benzofuran and a pyrazole ring, is engineered to interact with specific biological targets. Researchers are investigating its potential as a lead compound in developing novel agrochemicals or therapeutic agents. As with all compounds of this class, its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties require further investigation . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-7-10(19(2)18-8)15(21)17-12-9-5-3-4-6-11(9)22-13(12)14(16)20/h3-7H,1-2H3,(H2,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJTZMKAWCFSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. The benzofuran intermediate can be synthesized through a cyclization reaction of a suitable precursor, while the pyrazole intermediate can be prepared via a condensation reaction of hydrazine with a β-diketone.

The final step involves the coupling of the benzofuran and pyrazole intermediates under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and can be carried out under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the molecular targets being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

(a) TAK-593
  • Structure: N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide.
  • Key Differences : Replaces the benzofuran ring with an imidazopyridazine group.
  • Activity : Highly potent VEGFR2 inhibitor (IC₅₀ < 1 nM), validated in preclinical models for angiogenesis suppression .
  • Synthesis : Uses similar coupling agents (EDCI/HOBt) but involves imidazopyridazine intermediates, leading to distinct solubility and binding profiles .
(b) Sorafenib Derivatives
  • Structure : Features a diarylurea core instead of pyrazole-carboxamide.
  • Activity: Broad-spectrum kinase inhibitor (RAF, VEGFR, PDGFR) approved for renal and hepatocellular carcinomas. The target compound’s pyrazole-carboxamide may offer improved selectivity over Sorafenib’s urea moiety .

Pyrazole Carboxamide Derivatives with Varied Substituents

Compounds from (e.g., 3a–3p ) share the pyrazole-carboxamide backbone but differ in substituents:

  • 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Features: Chloro and cyano groups enhance electrophilic reactivity. Physical Properties: Yield 68%, mp 133–135°C; MS (ESI): 403.1 ([M+H]⁺) .
  • 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Features: Fluorophenyl substitution improves metabolic stability. Physical Properties: Yield 71%, mp 181–183°C; MS (ESI): 421.0 ([M+H]⁺) .

Comparison Table :

Compound Substituents Yield (%) Melting Point (°C) MS ([M+H]⁺) Key Application
Target Compound 2-Carbamoylbenzofuran N/A N/A N/A Kinase inhibition (inferred)
TAK-593 Imidazopyridazine N/A N/A N/A VEGFR2 inhibition
3a Chloro, cyano, phenyl 68 133–135 403.1 Synthetic intermediate
3d Chloro, 4-fluorophenyl 71 181–183 421.0 Metabolic stability

Sulfonamide and Benzofuran Derivatives

Compounds like If () incorporate sulfonamide and benzofuran groups but lack the pyrazole-carboxamide moiety:

  • If : N-(4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)benzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.
    • Key Features : Sulfonamide linker enhances hydrophilicity.
    • Physical Properties : Yield 62%, mp 176–178°C; distinct NMR shifts (δ 7.55–7.43 for aromatic protons) .

Cyclobutane-Containing Analogs

12b (): 4-Chloro-N-((cis)-3-hydroxy-1-propylcyclobutyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.

  • Key Features : Cyclobutane fragment introduces conformational rigidity.
  • Synthesis : Similar EDCI/HOBt-mediated coupling (yield 65%) but requires chiral resolution for cis-configuration .
  • Activity : Unspecified, but structural rigidity may enhance target binding compared to flexible benzofuran derivatives .

Biological Activity

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C₁₃H₁₃N₃O₃
  • Molecular Weight : 253.26 g/mol

Pharmacological Effects

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:

  • Anti-inflammatory Activity : Pyrazole compounds have shown significant anti-inflammatory effects. Studies demonstrate that they inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, mediators of inflammation .
  • Antitumor Effects : Some pyrazole derivatives have been evaluated for their anticancer properties. They induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : Research has shown that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
  • Neuroprotective Effects : Emerging studies suggest that pyrazoles may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It is believed to influence various signaling pathways related to cell survival and apoptosis.

Case Study 1: Anti-inflammatory Activity

A study published in PubMed evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results indicated a significant reduction in edema in animal models treated with this compound compared to controls .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor properties of the compound against human cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers within the cells .

Q & A

Basic: What are the optimized synthetic routes for N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to traditional heating methods .
  • Key reagents include K₂CO₃ for deprotonation and DMF as a solvent, with careful control of temperature (e.g., room temperature for substitution reactions) to avoid side products .
  • Purification via column chromatography or recrystallization is critical to achieve >95% purity.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrazole and benzofuran moieties. For instance, distinct shifts for carbamoyl protons (~6.8–7.2 ppm) and pyrazole methyl groups (~2.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting impurities in multi-step syntheses .
  • X-ray Crystallography : Resolves ambiguous structural features, such as the orientation of the carbamoyl group relative to the benzofuran ring .

Basic: How is the compound screened for initial biological activity?

  • In vitro assays : Use kinase inhibition assays (e.g., VEGFR2) to evaluate potency (IC₅₀ values). For example, related pyrazole-carboxamides show IC₅₀ < 10 nM in kinase targets .
  • Cytotoxicity profiling : Test against cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays, with EC₅₀ values compared to reference drugs like doxorubicin .

Advanced: How do structural modifications influence its biological activity?

  • P1 Ligand Optimization : Replacing the benzofuran carbamoyl group with aminobenzisoxazole enhances selectivity for kinase targets (e.g., factor Xa vs. trypsin) by improving hydrogen bonding with catalytic residues .
  • P4 Modifications : Introducing fluorophenyl or methoxyphenyl groups increases metabolic stability, as seen in analogs with >80% oral bioavailability in rodent models .
  • Data-driven SAR : Use clustering analysis of IC₅₀ values and LogP measurements to correlate hydrophobicity with membrane permeability .

Advanced: How can computational methods predict binding modes with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with VEGFR2, highlighting key residues (e.g., Asp1046 in the ATP-binding pocket) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize compounds with low RMSD (<2 Å) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon methyl group substitution, reducing experimental trial-and-error .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Plasma Protein Binding : Measure unbound fraction using equilibrium dialysis. Low free fraction (<5%) may explain reduced in vivo activity despite high in vitro potency .
  • Metabolite Identification : LC-MS/MS profiling detects rapid hepatic glucuronidation of the pyrazole ring, necessitating prodrug strategies .
  • PK/PD Modeling : Integrate pharmacokinetic parameters (e.g., t₁/₂, Cmax) with efficacy endpoints to optimize dosing regimens .

Advanced: What strategies validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the carboxamide group to crosslink with target proteins, followed by pull-down assays and Western blotting .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of VEGFR2 in lysates treated with the compound, confirming direct target modulation .

Advanced: How do structural analogs compare in terms of off-target effects?

  • Selectivity Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler). For example, analogs with trifluoromethyl substitutions show >100-fold selectivity over PKC isoforms .
  • Toxicogenomics : RNA-seq of treated hepatocytes identifies off-target pathways (e.g., CYP3A4 induction), guiding structural refinements to minimize hepatotoxicity .

Advanced: What crystallographic insights inform co-crystal structure analysis?

  • Mercury CSD Analysis : Compare packing motifs (e.g., π-π stacking between benzofuran and pyrazole rings) with analogs to predict solubility and stability .
  • Hydrogen Bond Networks : Co-crystals with VEGFR2 reveal critical interactions, such as the carbamoyl group with Glu885, guiding rational design .

Advanced: How to address synthetic scalability challenges for in vivo studies?

  • Flow Chemistry : Continuous synthesis reduces batch variability, achieving gram-scale production with >90% yield .
  • Green Chemistry Metrics : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (kg waste/kg product) without compromising reaction efficiency .

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